2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-18(2,25-15-7-5-13(19)6-8-15)16(24)22-14-11-20-17(21-12-14)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWFUMSCKRUGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CN=C(N=C1)N2CCCC2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide typically involves multi-step organic synthesis. One common approach is the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form the ester intermediate. This intermediate is then reacted with 2-(pyrrolidin-1-yl)pyrimidine-5-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The presence of the chlorophenyl group enhances the compound's efficacy by improving its interaction with biological targets.
Case Study:
A study published in MDPI highlighted that thiazole-pyridine hybrids, which include similar moieties to 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide, displayed notable anti-breast cancer efficacy with IC50 values lower than those of standard treatments like 5-fluorouracil .
Neurological Applications
The compound has been investigated for its potential in treating neurological disorders. Its structural characteristics suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as epilepsy and anxiety.
Research Findings:
A related compound demonstrated significant anticonvulsant activity in animal models, suggesting that modifications to the pyrimidine structure can enhance seizure protection . The chlorophenyl substitution was noted to be particularly effective in increasing the compound's potency against seizures.
Chemical Properties and Mechanism of Action
The unique combination of a chlorophenoxy group and a pyrrolidinyl-pyrimidine moiety contributes to the compound's biological activity. The chlorophenoxy group is known for enhancing lipophilicity, which aids in cell membrane penetration and target interaction. The pyrrolidinyl component may facilitate receptor binding and modulation of signaling pathways involved in cell proliferation and apoptosis.
Data Table: Summary of Biological Activities
Future Research Directions
Given the promising results observed in preliminary studies, further research is warranted to explore:
- Mechanistic Studies: Understanding the precise molecular interactions and signaling pathways affected by this compound.
- In Vivo Studies: Conducting comprehensive animal studies to evaluate safety profiles and therapeutic windows.
- Clinical Trials: Initiating clinical trials to assess efficacy in human subjects suffering from specific cancers or neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity. The pyrrolidine group can influence the compound’s pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The target compound shares structural motifs with several derivatives, including:
2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (tetrazole analog of clofibric acid, Compound 1) .
JNJ 303 (2-(4-chlorophenoxy)-N-[(1R,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide) .
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Functional Group Impact on Properties
- Tetrazole (Compound 1) : Acts as a bioisostere for carboxylic acids, improving metabolic stability and reducing ionization at physiological pH, which may enhance oral bioavailability .
- Pyrrolidinyl-Pyrimidine (Target Compound) : The nitrogen-rich heterocycle could improve water solubility via protonation, while the pyrimidine ring may engage in π-π stacking interactions with target receptors.
- Adamantane (JNJ 303) : A bulky, lipophilic group that may enhance blood-brain barrier penetration or alter pharmacokinetic profiles .
Biological Activity
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula: C16H23ClN2O2
- Molecular Weight: 306.79 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Histamine Receptors: It exhibits high affinity for H1 histamine receptors, which are involved in allergic responses and other physiological processes.
- Cytotoxic Activity: Studies have shown that the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
Case Study 1: Anticancer Activity
In a study published in MDPI, the compound demonstrated significant cytotoxic effects against A431 and Jurkat cell lines. The IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in inducing cell death through apoptosis mechanisms. Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell cycle regulation, enhancing its anticancer potential .
Case Study 2: Antihistaminic Properties
A pharmacokinetic study evaluated the effects of the compound on human volunteers. Results indicated that it effectively blocked H1 receptor-mediated responses without significant central nervous system penetration, suggesting a favorable side effect profile for treating allergic conditions .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of the compound, revealing that modifications to the pyrimidine and phenoxy groups can enhance its biological activity. For instance:
- Substitution patterns on the chlorophenyl ring significantly affect receptor binding affinity and selectivity.
- The presence of the pyrrolidine moiety is crucial for maintaining the compound's biological efficacy.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide that influence its pharmacological activity?
- The compound features a chlorophenoxy group (enhances lipophilicity and target binding), a methyl-substituted propanamide backbone (modulates steric effects), and a pyrimidine-pyrrolidine moiety (critical for hydrogen bonding and interaction with enzymes/receptors like kinases) .
- Methodological Insight : Use computational docking studies (e.g., AutoDock Vina) to map interactions with hypothetical targets like kinase domains. Pair with NMR spectroscopy to validate binding conformations .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Synthetic Route :
- Step 1: Couple 4-chlorophenol with methylpropanoyl chloride to form the chlorophenoxy intermediate.
- Step 2: Introduce the pyrimidin-5-ylamine via nucleophilic substitution under reflux (e.g., DMF, 80°C, 12h).
- Step 3: React with pyrrolidine using a Buchwald-Hartwig amination catalyst (e.g., Pd(OAc)₂/XPhos) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR (δ ~6.8–7.3 ppm for aromatic protons; δ ~1.5 ppm for methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (expected: ~403.8 g/mol).
- Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Case Study : Inconsistent IC₅₀ values in kinase inhibition assays may arise from differences in assay conditions (e.g., ATP concentration, pH).
- Methodology :
- Standardize assays using a reference inhibitor (e.g., staurosporine).
- Perform surface plasmon resonance (SPR) to measure binding kinetics (KD) independently of enzymatic activity .
- Data Analysis : Apply multivariate regression to account for variables like solvent polarity and protein isoform differences .
Q. What strategies are effective for studying the compound’s metabolic stability and metabolite identification?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
- Key Metabolites : Look for hydroxylation at the pyrrolidine ring or cleavage of the propanamide bond .
- Stability Enhancement : Modify the pyrrolidine moiety with fluorine substituents to block CYP450-mediated oxidation .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- SAR Framework :
- Pyrimidine Ring : Replace pyrrolidine with piperidine to test steric effects on target binding.
- Chlorophenoxy Group : Substitute with fluorophenoxy to evaluate electronic effects .
- Experimental Design : Synthesize 10–15 analogs and screen against a panel of 50+ kinases. Use clustering analysis (e.g., PCA) to identify selectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
